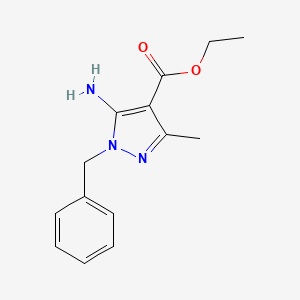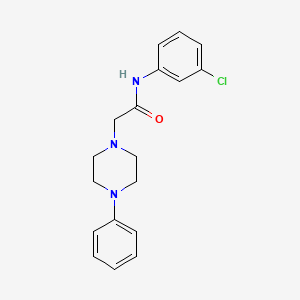
4-bromo-N-tert-butyl-3-fluorobenzamide
Overview
Description
4-bromo-N-tert-butyl-3-fluorobenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It has a molecular weight of 274.13 .
Molecular Structure Analysis
The molecular formula of 4-bromo-N-tert-butyl-3-fluorobenzamide is C11H13BrFNO . The InChI code for the compound is 1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) .Scientific Research Applications
Fluorescent Aminonaphthalic Anhydrides Synthesis
A formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride facilitated by CuI and LiOH leads to the production of fluorescent 1-amino-2,3-naphthalic anhydrides. This multistep process includes nitrogen-centered radical generation, 1,5-hydrogen atom transfer, and benzylic radical addition, culminating in the formation of an N-(tert-butyl) isobenzofuran-1(3H)-imine intermediate. This intermediate undergoes isomerization to an N-(tert-butyl) isobenzofuran-1-amine, which then partakes in a [4+2] cycloaddition reaction with maleic anhydride, resulting in 1-amino-2,3-naphthalic anhydride products that exhibit fluorescent properties upon dehydrating aromatization (Lu et al., 2022).
Enhanced Brightness Emission-Tuned Nanoparticles
The synthesis of heterodisubstituted polyfluorenes from bromo and fluoroarene precursors yields nanoparticles with enhanced fluorescence brightness and tunable emission wavelengths. These nanoparticles, produced through Suzuki-Miyaura chain growth polymerization, demonstrate bright fluorescence with quantum yields up to 84%. Their fluorescence can be further tuned to longer wavelengths through energy transfer to embedded dyes, highlighting their potential in applications requiring stable and bright fluorescent materials (Fischer et al., 2013).
Surface Functionalization of ZnO Nanoparticles
Cationic dendrons, including compounds like 4-tert-butyl-1-(3-(3,4-dihydroxybenzamido)benzyl)pyridinium bromide, have been synthesized and applied for the surface functionalization of zinc oxide (ZnO) nanostructures. These functionalized nanoparticles exhibit enhanced colloidal stability and are suitable for use as electrodes in dye-sensitized solar cells (DSSCs), demonstrating the utility of such compounds in the development of advanced photovoltaic devices (Gnichwitz et al., 2010).
properties
IUPAC Name |
4-bromo-N-tert-butyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRULIDDRORKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


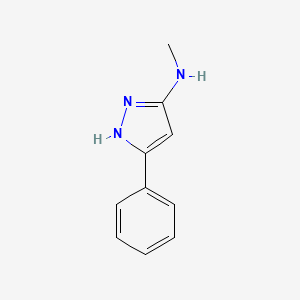
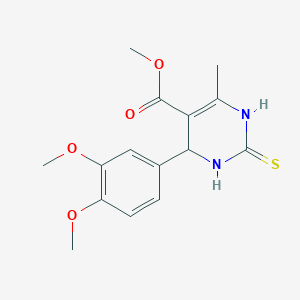
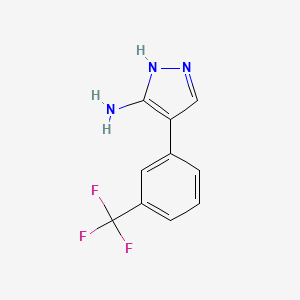
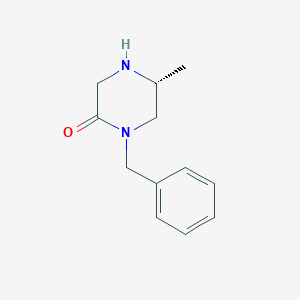
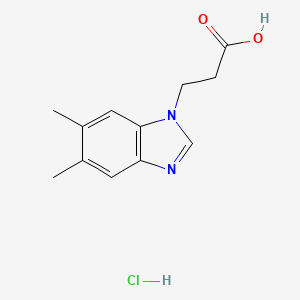

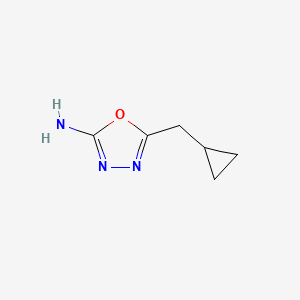
![Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B3122278.png)
![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)

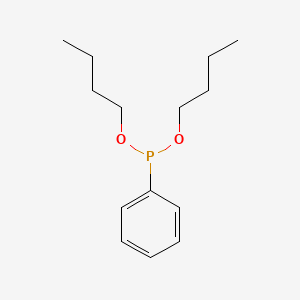
![2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3122300.png)
